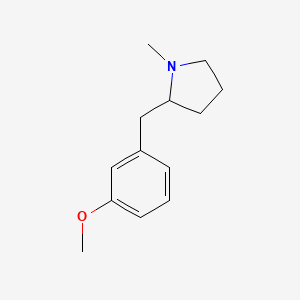

2-(3-Methoxybenzyl)-1-methylpyrrolidine

描述

2-(3-Methoxybenzyl)-1-methylpyrrolidine is a pyrrolidine derivative featuring a 3-methoxybenzyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their pharmacological relevance, including roles as nicotinic receptor agonists, orexin receptor antagonists, and enzyme inhibitors . The 3-methoxybenzyl group in this compound introduces steric and electronic effects that influence its reactivity, stability, and biological interactions.

属性

CAS 编号 |

66162-83-2 |

|---|---|

分子式 |

C13H19NO |

分子量 |

205.30 g/mol |

IUPAC 名称 |

2-[(3-methoxyphenyl)methyl]-1-methylpyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-14-8-4-6-12(14)9-11-5-3-7-13(10-11)15-2/h3,5,7,10,12H,4,6,8-9H2,1-2H3 |

InChI 键 |

YKTRGSOHLRFGAD-UHFFFAOYSA-N |

规范 SMILES |

CN1CCCC1CC2=CC(=CC=C2)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

1-Methylpyrrolidine Derivatives

- Clemastine Fumarate : This antihistamine contains a 1-methylpyrrolidine core but differs in substituents, with a chlorophenyl-phenylethoxy group instead of a 3-methoxybenzyl group. The absence of a methoxy group reduces its electron-donating effects, altering receptor binding profiles (e.g., histamine H1 vs. nicotinic receptors) .

- (S)-2-(Chloromethyl)-1-methylpyrrolidine: Synthesized via thionyl chloride treatment, this compound serves as a precursor for derivatives like m-aminophenylpyrrolidine. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions absent in the methoxybenzyl analog .

Methoxybenzyl-Substituted Pyrrolidines

- (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine : This derivative, used in dual orexin receptor antagonists, features two methoxy groups. The additional methoxy at the 4-position increases steric hindrance and electron density, improving receptor binding affinity (e.g., [M+H]+ = 453.12 in LC-MS vs. theoretical 453.18) compared to the single-methoxy analog .

- 2-(m-Methoxyphenyl)pyrrolidine: Attempts to demethylate this compound yielded resinous products, highlighting the stability of the methoxy group under acidic conditions. This contrasts with 2-(3-methoxybenzyl)-1-methylpyrrolidine, where the benzyl linkage may offer greater synthetic flexibility .

Structural and Spectroscopic Comparisons

- Molecular Weight: 2-(3-Methoxybenzyl)-1-methylpyrrolidine: Calculated MW = 219.3 g/mol (C13H19NO). (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine: MW = 251.3 g/mol (C14H21NO2) .

- LC-MS Data :

- The single-methoxy analog shows [M+H]+ ~219, while dimethoxy derivatives exhibit higher m/z values (e.g., 453.12) due to additional substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。